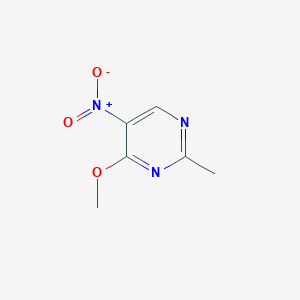
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid is a complex organic compound that features a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Introduction of the ethyl group: This step involves the alkylation of the tetrahydrothiopyran ring with an ethyl halide under basic conditions.
Attachment of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the propanoic acid moiety: This can be achieved through a series of reactions including oxidation and carboxylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid can be compared with other similar compounds such as:
- tert-butyl 3-(((tetrahydro-2H-thiopyran-3-yl)amino)methyl)piperidine-1-carboxylate
- Propanoic acid, 3-[ethyl(tetrahydro-2H-thiopyran-3-yl)amino]-2-methyl-
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
3-[ethyl(thian-3-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-12(7-9(2)11(13)14)10-5-4-6-15-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
MFDZNXMJLICOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C(=O)O)C1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)






![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)




